molecular formula C21H33NO2 B5711542 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5711542
M. Wt: 331.5 g/mol
InChI Key: RBCLLSOCIVWIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been widely studied in scientific research due to its potential therapeutic properties. It is a tetrahydroisoquinoline derivative that has shown promise in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression.

Mechanism of Action

The exact mechanism of action of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties and to inhibit the activity of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been shown to reduce the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for lab experiments is its potential therapeutic properties. It has been shown to have neuroprotective effects, anti-inflammatory properties, and antidepressant effects, which make it a promising candidate for further research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its potential therapeutic properties for the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use as an antidepressant. Additionally, further research is needed to understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the condensation of 4-tert-butylcyclohexanone with 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield this compound.

Scientific Research Applications

2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have neuroprotective effects, anti-inflammatory properties, and antidepressant effects. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO2/c1-21(2,3)17-6-8-18(9-7-17)22-11-10-15-12-19(23-4)20(24-5)13-16(15)14-22/h12-13,17-18H,6-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCLLSOCIVWIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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